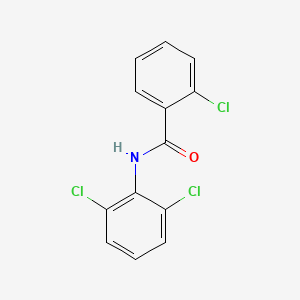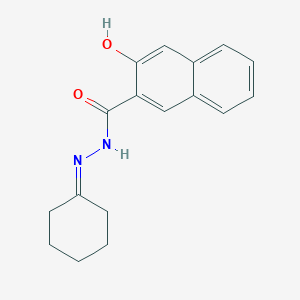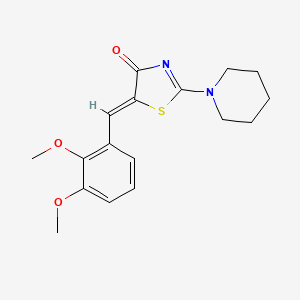![molecular formula C18H17ClN2O2 B5722863 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide, also known as MLN9708, is a small molecule proteasome inhibitor that has been widely studied for its potential therapeutic applications. Proteasomes are cellular complexes responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of proteasome activity has been shown to induce cell death in cancer cells, making proteasome inhibitors such as MLN9708 promising candidates for cancer treatment.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, leading to the accumulation of intracellular proteins and induction of cell death. The proteasome is responsible for the degradation of proteins involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines and reduce the activity of angiogenic factors, suggesting potential applications in the treatment of inflammatory and angiogenic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity without affecting other cellular processes. However, one limitation of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide is its potential toxicity, as proteasome inhibition can lead to the accumulation of toxic proteins and induction of cell death in normal cells.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. One area of research is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. Finally, there is a need for further studies to investigate the potential applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in the treatment of other diseases, such as inflammatory and angiogenic disorders.
Synthesemethoden
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reacted with 4-aminobenzamide to form the amide intermediate, which is subsequently reacted with 2-chloroacryloyl chloride to form the final product, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In clinical trials, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has demonstrated promising results in the treatment of multiple myeloma, with improved response rates and progression-free survival compared to standard therapies.
Eigenschaften
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)


![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)